molecular formula C13H18O3 B13951717 3-(5,6,7,8-Tetrahydro-1-naphthyloxy)-1,2-propanediol CAS No. 63991-83-3

3-(5,6,7,8-Tetrahydro-1-naphthyloxy)-1,2-propanediol

Cat. No.: B13951717
CAS No.: 63991-83-3
M. Wt: 222.28 g/mol
InChI Key: AHBRRAXTNYHHPH-UHFFFAOYSA-N
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Description

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)-1,2-propanediol is a chemical compound with the molecular formula C13H20O3 It is known for its unique structure, which includes a tetrahydronaphthalene moiety linked to a propanediol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)-1,2-propanediol typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by a nucleophile to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)-1,2-propanediol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)-1,2-propanediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)-1,2-propanediol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is valuable in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)-1,2-propanediol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol: This compound shares a similar structure but includes a tert-butylamino group.

    3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine: Another related compound with an azetidine moiety.

Uniqueness

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)-1,2-propanediol is unique due to its specific combination of a tetrahydronaphthalene moiety and a propanediol group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

63991-83-3

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propane-1,2-diol

InChI

InChI=1S/C13H18O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h3,5,7,11,14-15H,1-2,4,6,8-9H2

InChI Key

AHBRRAXTNYHHPH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC=C2OCC(CO)O

Origin of Product

United States

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